Cas no 35520-81-1 (methyl bicyclo2.2.1heptane-2-carboxylate)

methyl bicyclo2.2.1heptane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-norbornanecarboxylic acid, methyl ester
- methyl bicyclo[2.2.1]heptane-3-carboxylate
- Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester
- NSC-93923
- EN300-15347
- SCHEMBL1105066
- METHYL NORBORNANE-2-CARBOXYLATE
- Methyl bicyclo[2.2.1]heptane-2-carboxylate
- HMS1781A08
- AKOS001177277
- AKOS017281073
- DTXSID20294060
- 35520-81-1
- METHYL 2-NORBORNANECARBOXYLATE
- Methyl bicyclo[2.2.1]heptane-2-carboxylate #
- NSC93923
- G49508
- BWGIKEUGPCOETD-UHFFFAOYSA-N
- methyl bicyclo2.2.1heptane-2-carboxylate
-
- Inchi: InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3
- InChI Key: BWGIKEUGPCOETD-UHFFFAOYSA-N
- SMILES: COC(=O)C1CC2CCC1C2
Computed Properties
- Exact Mass: 154.09942
- Monoisotopic Mass: 154.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
methyl bicyclo2.2.1heptane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM464659-250mg |
METHYL NORBORNANE-2-CARBOXYLATE |
35520-81-1 | 95%+ | 250mg |
$*** | 2023-05-30 | |
Enamine | EN300-15347-0.05g |
methyl bicyclo[2.2.1]heptane-2-carboxylate |
35520-81-1 | 98% | 0.05g |
$155.0 | 2023-02-09 | |
eNovation Chemicals LLC | Y1299996-5g |
METHYL NORBORNANE-2-CARBOXYLATE |
35520-81-1 | 95% | 5g |
$1995 | 2024-07-28 | |
Chemenu | CM464659-500mg |
METHYL NORBORNANE-2-CARBOXYLATE |
35520-81-1 | 95%+ | 500mg |
$*** | 2023-05-30 | |
Enamine | EN300-15347-5.0g |
methyl bicyclo[2.2.1]heptane-2-carboxylate |
35520-81-1 | 98% | 5.0g |
$1945.0 | 2023-02-09 | |
Enamine | EN300-15347-0.1g |
methyl bicyclo[2.2.1]heptane-2-carboxylate |
35520-81-1 | 98% | 0.1g |
$232.0 | 2023-02-09 | |
Enamine | EN300-15347-2.5g |
methyl bicyclo[2.2.1]heptane-2-carboxylate |
35520-81-1 | 98% | 2.5g |
$1315.0 | 2023-02-09 | |
Aaron | AR007BJY-250mg |
METHYL NORBORNANE-2-CARBOXYLATE |
35520-81-1 | 98% | 250mg |
$481.00 | 2023-12-14 | |
Aaron | AR007BJY-500mg |
METHYL NORBORNANE-2-CARBOXYLATE |
35520-81-1 | 98% | 500mg |
$746.00 | 2023-12-14 | |
Enamine | EN300-15347-50mg |
methyl bicyclo[2.2.1]heptane-2-carboxylate |
35520-81-1 | 95.0% | 50mg |
$155.0 | 2023-09-26 |
methyl bicyclo2.2.1heptane-2-carboxylate Related Literature
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1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
Additional information on methyl bicyclo2.2.1heptane-2-carboxylate
Introduction to Methyl Bicyclo[2.2.1]heptane-2-carboxylate (CAS No. 35520-81-1)
Methyl bicyclo[2.2.1]heptane-2-carboxylate (CAS No. 35520-81-1) is a significant compound in the field of organic chemistry, renowned for its unique structural properties and versatile applications in pharmaceutical research and industrial processes. This bicyclic ester, characterized by its fused cyclopropane and cyclopentane rings, has garnered considerable attention due to its potential in drug development and material science.
The molecular structure of methyl bicyclo[2.2.1]heptane-2-carboxylate consists of a carboxylate group attached to a bicyclic framework, which imparts distinct reactivity and stability. This compound's stereochemistry plays a crucial role in its biological activity, making it a valuable scaffold for designing novel therapeutic agents. Recent studies have highlighted its role in synthesizing complex molecules that mimic natural products, offering new avenues for medicinal chemistry.
In the realm of pharmaceutical research, methyl bicyclo[2.2.1]heptane-2-carboxylate has been explored for its potential as an intermediate in the synthesis of bioactive compounds. Its bicyclic core is particularly interesting because it can be modified to introduce various functional groups, enabling the creation of diverse pharmacophores. Researchers have leveraged this compound to develop inhibitors targeting specific enzymatic pathways, contributing to advancements in treating chronic diseases.
Moreover, the industrial applications of methyl bicyclo[2.2.1]heptane-2-carboxylate extend beyond pharmaceuticals. Its stability under various conditions makes it suitable for use as a building block in polymer chemistry and specialty materials. For instance, researchers have utilized this compound to create novel polymers with enhanced mechanical properties and thermal resistance, which are essential for high-performance applications.
The synthesis of methyl bicyclo[2.2.1]heptane-2-carboxylate is an intricate process that requires precise control over reaction conditions and reagents. Recent advancements in synthetic methodologies have improved the efficiency and yield of its production, making it more accessible for large-scale applications. Techniques such as catalytic hydrogenation and asymmetric synthesis have been employed to optimize the synthesis pathway, ensuring high purity and enantiomeric excess where necessary.
Recent research has also delved into the biological activities of derivatives of methyl bicyclo[2.2.1]heptane-2-carboxylate. Studies have shown that modifications to its core structure can significantly alter its pharmacological properties, leading to the discovery of new lead compounds with therapeutic potential. For example, derivatives with additional functional groups have been found to exhibit anti-inflammatory and antimicrobial effects, opening up possibilities for treating infections and inflammatory disorders.
The environmental impact of producing and using methyl bicyclo[2.2.1]heptane-2-carboxylate is another area of growing interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices not only align with global environmental goals but also make the compound more cost-effective for industrial applications.
In conclusion, methyl bicyclo[2.2.1]heptane-2-carboxylate (CAS No. 35520-81-1) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel drugs and advanced materials. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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